molecular formula C10H17N3O2S B2375144 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide CAS No. 852217-77-7

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide

Cat. No. B2375144
CAS RN: 852217-77-7
M. Wt: 243.33
InChI Key: JGPAFEUKZORYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of sulfonamide, which is a group of compounds containing the functional group R-SO2-NR’R’’ where R, R’, and R’’ can be a variety of groups . Sulfonamides are known for their use in medicine, particularly as antibiotics .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N,N-dimethylenamino ketones have been used as building blocks for various heterocycles .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds such as N,N-dimethylenamino ketones have been used in various chemical reactions to produce a range of heterocyclic and fused heterocyclic derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as those containing the N,N-dimethylamino group, are generally stable and may have hydrogen bond acceptor properties .

Scientific Research Applications

Polymer Research

The compound is used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . This process cannot be adequately described using the comonomer reactivity ratios .

Lubricating Oils

Amine-containing organo-soluble (meth)acrylic copolymers, which include this compound, are effective dispersant viscosity modifiers for lubricating oils . These modifiers are obtained via a homogeneous radical polymerization in hydrocarbon solvents .

Polyimides

The compound is used in the synthesis of new soluble polyimides . The sizes and numbers of alkyl substituents affected the thermal properties, dielectric constants, and solubilities of the polyimides . These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .

Printed Circuit Industry

Polyimides, which can be derived from this compound, have various applications in the printed circuit industry due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .

Automobile Industry

Polyimides derived from this compound are also used in the automobile industry for similar reasons as in the printed circuit industry .

Aerospace Industry

The aerospace industry also benefits from the use of polyimides derived from this compound, thanks to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .

Future Directions

Research into similar compounds, such as N,N-dimethylenamino ketones, continues to explore their utility as building blocks for a diverse range of heterocyclic compounds, which have potential applications in medicine and other fields .

properties

IUPAC Name

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-12(2)10-6-5-8(7-9(10)11)16(14,15)13(3)4/h5-7H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPAFEUKZORYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852217-77-7
Record name 3-amino-4-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.